2-(Aminomethyl)-2-methyl-1,3-propanediamine trihydrochloride
Overview
Description
2-(Aminomethyl)-2-methyl-1,3-propanediamine trihydrochloride is a chemical compound with significant applications in various fields of science and industry. It is a derivative of 1,3-propanediamine, featuring an aminomethyl group and a methyl group attached to the central carbon atom. The trihydrochloride form indicates that the compound is stabilized with three hydrochloride ions, enhancing its solubility and stability in aqueous solutions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)-2-methyl-1,3-propanediamine trihydrochloride typically involves the reaction of 2-methyl-1,3-propanediamine with formaldehyde and hydrogen chloride. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C) to facilitate the reaction.
Solvent: Aqueous or alcoholic solvents to dissolve the reactants and products.
Catalyst: Acidic catalysts such as hydrochloric acid to promote the reaction.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves:
Reactant Feed: Continuous feeding of 2-methyl-1,3-propanediamine and formaldehyde into the reactor.
Reaction Control: Precise control of temperature, pressure, and pH to optimize the reaction conditions.
Product Isolation: Efficient separation and purification techniques such as crystallization and filtration to obtain the pure trihydrochloride salt.
Chemical Reactions Analysis
Types of Reactions: 2-(Aminomethyl)-2-methyl-1,3-propanediamine trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Imines, nitriles.
Reduction Products: Secondary and tertiary amines.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
2-(Aminomethyl)-2-methyl-1,3-propanediamine trihydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-2-methyl-1,3-propanediamine trihydrochloride involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in reactions with electrophilic species. It can also form coordination complexes with metal ions, influencing catalytic processes. The pathways involved include:
Nucleophilic Attack: The aminomethyl group can attack electrophilic centers in other molecules.
Coordination Chemistry: The compound can coordinate with metal ions, affecting their reactivity and stability.
Comparison with Similar Compounds
2-Amino-2-methyl-1-propanol: An alkanolamine with similar structural features but different functional groups.
1,3-Diaminopropane: A simpler diamine without the aminomethyl and methyl substitutions.
Uniqueness: 2-(Aminomethyl)-2-methyl-1,3-propanediamine trihydrochloride is unique due to its specific substitution pattern, which imparts distinct reactivity and solubility properties. Its trihydrochloride form enhances its stability and makes it suitable for various applications in aqueous environments.
Properties
IUPAC Name |
2-(aminomethyl)-2-methylpropane-1,3-diamine;trihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H15N3.3ClH/c1-5(2-6,3-7)4-8;;;/h2-4,6-8H2,1H3;3*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBKDQELEERCHSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(CN)CN.Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H18Cl3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40696507 | |
Record name | 2-(Aminomethyl)-2-methylpropane-1,3-diamine--hydrogen chloride (1/3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40696507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31044-82-3 | |
Record name | 2-(Aminomethyl)-2-methylpropane-1,3-diamine--hydrogen chloride (1/3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40696507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,1-Tris(aminomethyl)ethane trihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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